

# Preclinical Evaluation of BMS-986365: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986365 |           |
| Cat. No.:            | B15623205  | Get Quote |

Currently, publicly available preclinical data on the evaluation of **BMS-986365** in combination with other therapeutic agents is limited. The majority of existing research focuses on the compound's potent activity as a monotherapy and its comparison with the standard-of-care androgen receptor (AR) antagonist, enzalutamide.

This guide provides a comprehensive summary of the available preclinical data for **BMS-986365**, offering insights into its mechanism of action, efficacy, and experimental protocols to inform researchers, scientists, and drug development professionals.

## Mechanism of Action: A Dual-Acting Androgen Receptor Ligand-Directed Degrader

**BMS-986365** is a first-in-class, orally bioavailable, heterobifunctional molecule.[1] It is designed to act as both a high-affinity AR antagonist and a potent degrader of the AR protein.[2] This dual mechanism is achieved through a unique structure comprising two key moieties:

- An AR binding moiety that competitively binds to the ligand-binding domain (LBD) of the AR, thereby inhibiting its function.[1][2]
- A cereblon (CRBN)-binding moiety that recruits the CRL4CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[1]
  [2]



This dual action allows **BMS-986365** to not only block AR signaling but also eliminate the AR protein, a key driver of prostate cancer growth.[1] This mechanism has shown potential to overcome resistance to existing AR pathway inhibitors (ARPIs).[3]

### **Signaling Pathway of BMS-986365**







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. About BMS-986365 | BMS Clinical Trials [bmsclinicaltrials.com]
- 2. Safety and clinical activity of BMS-986365 (CC-94676), a dual androgen receptor liganddirected degrader and antagonist, in heavily pretreated patients with metastatic castrationresistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ASCO American Society of Clinical Oncology [asco.org]
- To cite this document: BenchChem. [Preclinical Evaluation of BMS-986365: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623205#preclinical-evaluation-of-bms-986365-combination-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com